2-Methyl-4H-pyrazolo[1,5-a]benzimidazole is a heterocyclic compound that belongs to the pyrazolo-benzimidazole class of compounds. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. The structure consists of a pyrazole ring fused with a benzimidazole moiety, which contributes to its diverse pharmacological profiles.
The compound can be classified under the broader category of pyrazolo derivatives, which are known for their utility in pharmaceuticals. Pyrazolo[1,5-a]benzimidazoles are synthesized through various methods, and their derivatives have been explored for biological activities such as enzyme inhibition and receptor modulation. The classification of this compound is significant as it informs its potential applications in drug development.
The synthesis of 2-Methyl-4H-pyrazolo[1,5-a]benzimidazole typically involves multi-step synthetic routes. One common method includes the condensation reaction of 2-methylpyrazole with appropriate benzimidazole derivatives.
For instance, a reported synthesis route involved the reaction of 2-methyl-1H-pyrazole with substituted benzimidazoles under acidic conditions, yielding the desired pyrazolo[1,5-a]benzimidazole derivatives with satisfactory yields .
The molecular structure of 2-Methyl-4H-pyrazolo[1,5-a]benzimidazole can be represented as follows:
The arrangement of atoms within the rings contributes to the compound's electronic properties, influencing its reactivity and interaction with biological targets.
2-Methyl-4H-pyrazolo[1,5-a]benzimidazole can participate in various chemical reactions due to the presence of functional groups within its structure:
These reactions are crucial for developing derivatives with improved pharmacological properties .
The mechanism of action for 2-Methyl-4H-pyrazolo[1,5-a]benzimidazole is primarily linked to its interactions with specific biological targets:
Research indicates that derivatives of this compound can selectively inhibit targets like Bruton's tyrosine kinase, which is implicated in various malignancies .
The physical properties of 2-Methyl-4H-pyrazolo[1,5-a]benzimidazole include:
Chemical properties include:
2-Methyl-4H-pyrazolo[1,5-a]benzimidazole has several applications in scientific research:
The scaffold's dual inhibitory capability is exemplified by derivatives simultaneously targeting B-Raf and MEK kinases – key components of the MAPK pathway. This vertical pathway inhibition addresses compensatory mechanisms that often lead to resistance when targeting single kinases. Additionally, certain derivatives act as BCL6 inhibitors, disrupting oncogenic transcriptional programs in diffuse large B-cell lymphoma by blocking co-repressor binding [1].
Table 3: Kinase Inhibition Profile of Optimized Derivatives
Target Kinase | Cancer Association | Most Potent Derivative IC50 (nM) | Key Structural Features Enabling Potency |
---|---|---|---|
EGFR (T790M/L858R mutant) | Non-small cell lung cancer | 150 | 6-Fluoro substitution; C3-(4-fluorophenyl) |
B-Raf (V600E mutant) | Melanoma | 86 | 7-Chloro substitution; C3-indolyl group |
CDK2/Cyclin E | Breast, ovarian cancer | 320 | C3-sulfonamide; N1-ethyl |
CK2 | Hematological malignancies | 420 | 5,6-Dimethoxy substitution; C3-carboxamide |
Pim-1 | Prostate cancer, Leukemia | 210 | Unsubstituted NH at position 4; C2-ethyl analog |
Anti-infective Potential: The structural motif demonstrates broad-spectrum activity against clinically relevant pathogens. Synthetic derivatives exhibit:
The scaffold's privileged status in CNS drug design is evidenced by structural analogs acting as selective negative allosteric modulators of AMPA receptors associated with transmembrane AMPA receptor regulatory protein γ-8 (TARP γ-8). This target shows exceptional promise for treating epilepsy while minimizing cerebellar side effects. Although the exact 2-methyl derivative hasn't been clinically advanced, pyrazolo[1,5-c]pyrimidine analogs like JNJ-61432059 demonstrate high brain penetration (Kpu,u > 0.3) and efficacy in seizure models [5]. The 2-methyl-4H-pyrazolo[1,5-a]benzimidazole core shares the essential planar heteroaromatic topology and hydrogen bonding features required for this activity, suggesting unexplored potential in neurological disorders.
The drug design advantages of this scaffold extend beyond target affinity:
Table 4: Antimicrobial Activity Spectrum of Representative Derivatives
Microbial Strain | Derivative Structure Features | MIC (μg/mL) | Reference Compound/MIC |
---|---|---|---|
Staphylococcus aureus (ATCC 25923) | 3-(3-Bromothiophen-2-yl)-2-methyl- | 4 | Ampicillin (0.5) |
Bacillus subtilis | 6-Fluoro-3-(4-aminophenyl)-2-methyl- | 8 | Ampicillin (0.25) |
Escherichia coli (ATCC 25922) | 2-Methyl-3-(pyridin-4-yl)- | 64 | Streptomycin (4) |
Pseudomonas aeruginosa | Unsubstituted at C3 | >128 | Gentamicin (1) |
Candida albicans | 7-Nitro-3-phenyl-2-methyl- | 16 | Fluconazole (2) |
Aspergillus niger | 6,7-Dichloro-2-methyl- | 8 | Ketoconazole (4) |
Fusarium moniliform | 3-(4-Hydroxyphenyl)-2-methyl- | 32 | Amphotericin B (0.5) |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5